molecular formula C5H3N3S B6250961 [1,3]thiazolo[4,5-b]pyrazine CAS No. 274-00-0

[1,3]thiazolo[4,5-b]pyrazine

Cat. No.: B6250961
CAS No.: 274-00-0
M. Wt: 137.16 g/mol
InChI Key: HEIZPACCIHXHKV-UHFFFAOYSA-N
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Description

[1,3]thiazolo[4,5-b]pyrazine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure. This compound is part of a broader class of thiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of [1,3]thiazolo[4,5-b]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazonoyl halides with thioamides under specific conditions. For instance, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yields the desired thiazole derivative . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

[1,3]thiazolo[4,5-b]pyrazine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Biological Activity

[1,3]Thiazolo[4,5-b]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a fused thiazole and pyrazine ring system, contributing to its unique electronic properties and reactivity. Its structural characteristics allow for various substitutions that can enhance or modify its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor activity through interactions with the binding domain.

Key Mechanisms:

  • Enzyme Inhibition : The compound's structure allows it to bind effectively to enzyme active sites, blocking substrate access.
  • Receptor Modulation : It may alter signal transduction pathways by interacting with cellular receptors.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound derivatives:

  • Antimicrobial Activity : Various derivatives have shown significant antimicrobial effects against bacteria and fungi.
  • Anti-inflammatory Effects : Some compounds exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.
  • Anticancer Properties : Research indicates that certain derivatives can inhibit cancer cell proliferation in vitro and in vivo.

Anticancer Activity

A study evaluated the anticancer potential of a series of thiazolo[4,5-b]pyrazine derivatives against A549 (lung), MCF-7 (breast), and Hela (cervical) cancer cell lines. The most promising derivative showed IC50 values of 0.98 µM against A549 cells, indicating potent antiproliferative activity. Mechanistic studies revealed that this compound induced apoptosis in A549 cells through the modulation of c-Met signaling pathways .

Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of this compound derivatives against various pathogens. Results demonstrated significant inhibition of bacterial growth, particularly against strains resistant to conventional antibiotics. This suggests a potential role for these compounds in addressing antibiotic resistance .

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativesIC50/EC50 ValuesNotes
Anticancer17l0.98 µM (A549)Induces apoptosis via c-Met signaling
AntimicrobialVariousVariesEffective against resistant bacterial strains
Anti-inflammatorySelected DerivativesVariesPotential for treating inflammatory diseases

Properties

IUPAC Name

[1,3]thiazolo[4,5-b]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3S/c1-2-7-5-4(6-1)8-3-9-5/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEIZPACCIHXHKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)N=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40606863
Record name [1,3]Thiazolo[4,5-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40606863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

274-00-0
Record name [1,3]Thiazolo[4,5-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40606863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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